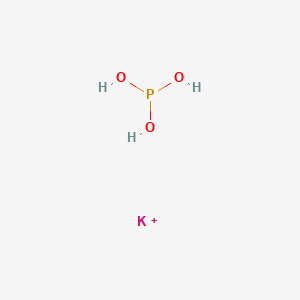

Phosphonic acid, monopotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monopotassium Phosphate, scientifically known as the monopotassium salt of phosphoric acid, has the chemical formula KH2PO4 . It is freely soluble in water and insoluble in ethanol . When pure KH2PO4 reacts with MgO, it yields high-quality ceramics .

Synthesis Analysis

Monopotassium phosphate is produced by the action of phosphoric acid on potassium carbonate . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The potassium ions and phosphoric acid molecules are arranged in a square, with a potassium ion at the center and four phosphoric acid molecules surrounding it. This structure is repeated in a lattice, with the potassium ions and phosphoric acid molecules held together by ionic bonds .Chemical Reactions Analysis

When Monopotassium Phosphate dissolves in water, it forms phosphoric acid and potassium hydroxide . It can also react with a base like sodium hydroxide to form disodium phosphate, water, and potassium hydroxide .Physical And Chemical Properties Analysis

Monopotassium Phosphate has a molecular weight of 121.094 g/mol . It is characterized by a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It is soluble in water but does not dissolve in ethanol .Scientific Research Applications

Bioactive Properties

Phosphonic acid, monopotassium salt, has been used for its bioactive properties. It can be used as a drug or pro-drug . This means it can be used directly as a medication or can be metabolized in the body to become an active pharmaceutical ingredient.

Bone Targeting

Another application of phosphonic acid, monopotassium salt, is in bone targeting . Due to its structural similarity to natural bone minerals, it can be used to target and bind to bone tissue. This makes it useful in the treatment of bone diseases and in the development of bone imaging agents.

Supramolecular or Hybrid Materials

Phosphonic acid, monopotassium salt, has been used in the design of supramolecular or hybrid materials . Its unique chemical structure allows it to form complex structures with other molecules, leading to new materials with novel properties.

Surface Functionalization

This compound is also used for the functionalization of surfaces . It can be used to modify the surface properties of various materials, making them more suitable for specific applications.

Analytical Purposes

Phosphonic acid, monopotassium salt, has been used for analytical purposes . It can be used as a reagent in various chemical analyses.

Medical Imaging

This compound has been used in medical imaging . It can be used to create contrast agents for imaging techniques such as MRI and PET scans.

Phosphoantigen

Phosphonic acid, monopotassium salt, can also act as a phosphoantigen . Phosphoantigens are molecules that can stimulate the immune system, making them useful in the development of vaccines and immunotherapies.

Fungicides

Salts of phosphonic acid, such as monopotassium phosphonate, are highly effective systemic fungicides . They not only exhibit fungistatic activities, but also stimulate the natural defense systems of the plants against pathogens .

Mechanism of Action

Target of Action

Phosphonic acid, monopotassium salt, also known as potassium phosphite, is primarily used as a fungicide . Its primary targets are fungi, particularly those from the Pythium and Phytophthora species . These fungi are responsible for various plant diseases, and the compound’s role is to inhibit their growth and proliferation .

Mode of Action

The mode of action of phosphonic acid, monopotassium salt, involves both direct and indirect mechanisms . Directly, it exhibits fungitoxic action, inhibiting the growth of the target fungi . Indirectly, it may stimulate the natural defense systems of plants against these pathogens . The broad mode of action of phosphonate fungicides appears to reduce the potential for rapid resistance development .

Biochemical Pathways

Phosphonates, including phosphonic acid, monopotassium salt, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They are considered lead compounds for the development of a variety of drugs . The biosynthesis of phosphonates includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century .

Pharmacokinetics

The pharmacokinetics of phosphonic acid, monopotassium salt, involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a synthesized active ingredient, and the end-use product is a liquid formulation containing 45.5% a.i. w/w, 5.14 lbs. a.i. per gallon (29.5% phosphorous acid equivalent) . The compound is excreted through the kidneys .

Result of Action

The result of the action of phosphonic acid, monopotassium salt, is the suppression of minor root pathogens (Pythium spp.) due to its fungitoxic action, leading to healthier and more extensive roots . This leads to the control of diseases caused by the target fungi, contributing to healthier plants .

Action Environment

The action, efficacy, and stability of phosphonic acid, monopotassium salt can be influenced by environmental factors. The compound is also used in various environments, including ornamentals and bedding plants grown in greenhouses, field nurseries, landscaping areas, conifers, turfgrasses on golf courses, sod farms, and other turf areas .

Safety and Hazards

Future Directions

Phosphonic acids, including Monopotassium Phosphate, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, thus making the synthesis of phosphonic acids a determinant question for numerous research projects .

properties

IUPAC Name |

potassium;phosphorous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P/c;1-4(2)3/h;1-3H/q+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFTYONLUTOFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3KO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.094 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;phosphorous acid | |

CAS RN |

13977-65-6 |

Source

|

| Record name | Monopotassium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)